molecular formula C18H14IN3O3S B2822765 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921544-16-3

2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2822765
M. Wt: 479.29
InChI Key: UWCDEGLGSXZNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including an iodine atom, a pyridazine ring, a benzamide group, and a methylsulfonyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the pyridazine and benzamide groups. The iodine atom might add some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The iodine atom might be susceptible to nucleophilic attack, and the pyridazine ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Drug Metabolism and Excretion

Research on similar compounds, such as GDC-0449 (a Hedgehog signaling pathway inhibitor), reveals extensive metabolism in animals, with significant excretion via feces and urine. This study indicates the compound's metabolic pathways and potential for drug development (Qin Yue et al., 2011).

Antimalarial and COVID-19 Applications

A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives against nitrogen nucleophiles, producing compounds with antimalarial activity and potential applicability against COVID-19 through computational calculations and molecular docking studies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized and demonstrated comparable potency to known class III agents in vitro, suggesting a potential for developing new treatments for arrhythmias (T. K. Morgan et al., 1990).

Insecticidal Activity

Flubendiamide, which shares structural features with the queried compound, exhibits strong insecticidal activity against lepidopterous pests, including resistant strains. Its novel chemical structure and mode of action suggest potential for pest management (Masanori Tohnishi et al., 2005).

Synthesis of Novel Compounds

Research involving the synthesis of derivatives, such as thienopyrimidine and pyrimidine 2-Thione, indicates the versatility of sulfonamide-based compounds for creating novel molecules with potential biological activities (M. J. Mohammed et al., 2016).

Future Directions

The future research directions for this compound could include detailed studies of its synthesis, characterization, and potential applications. Given its complex structure, it might be interesting to explore its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

2-iodo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCDEGLGSXZNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

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